molecular formula C7H6BrNO2 B1520543 5-Bromo-4-methylpyridine-2-carboxylic acid CAS No. 886365-02-2

5-Bromo-4-methylpyridine-2-carboxylic acid

Cat. No.: B1520543
CAS No.: 886365-02-2
M. Wt: 216.03 g/mol
InChI Key: RMSVDYVOLGRLNJ-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridine-2-carboxylic acid is a chemical compound with the CAS Number: 886365-02-2. It has a molecular weight of 216.03 and its IUPAC name is 5-bromo-4-methyl-2-pyridinecarboxylic acid .


Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C7H6BrNO2 . The InChI code for this compound is 1S/C7H6BrNO2/c1-4-2-6 (7 (10)11)9-3-5 (4)8/h2-3H,1H3, (H,10,11) .


Chemical Reactions Analysis

The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Ligands for Complexation of Lanthanide(III) Cations

5-Bromo-4-methylpyridine-2-carboxylic acid is used in the synthesis of ligands, particularly tridentate ligands, which are well suited for the complexation of lanthanide(III) cations. The synthesis process involves the functionalization of 5′-methyl-6-bromo-2,2′-bipyridine, which is a key component in creating these ligands. This application is significant in the field of coordination chemistry, especially for the development of lanthanide-based materials and catalysts (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Carboxylation with CO2

Another application is found in the field of electrochemistry, where this compound is involved in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process is conducted in an ionic liquid environment, contributing to advancements in electrocatalytic methods for carbon dioxide utilization and the development of sustainable chemical processes (Feng et al., 2010).

Synthesis of Dopamine and Serotonin Receptor Antagonists

This compound is also crucial in synthesizing certain dopamine and serotonin receptor antagonists. The synthesis process involves multiple steps, including methoxylation and bromination, to produce compounds of interest in neuroscience and pharmacology (Hirokawa, Horikawa, & Kato, 2000).

Palladium-Catalyzed Synthesis of Pyridine Derivatives

In organic chemistry, this compound is involved in palladium-catalyzed synthesis processes, such as the Suzuki cross-coupling reaction. These reactions are used to create novel pyridine derivatives, which have applications in materials science and molecular electronics (Ahmad et al., 2017).

Ruthenium(II) Bipyridine Complex Synthesis and Investigation

In the field of inorganic chemistry, this compound is used in synthesizing Ruthenium(II) bipyridine complexes. These complexes are studied for their electrochemical properties and potential applications in catalysis and photovoltaics (Baroud et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 5-Bromo-4-methylpyridine-2-carboxylic acid are not well-documented in the literature. It is known that brominated compounds can participate in various biochemical reactions, often acting as electrophiles. The bromine atom in this compound could potentially interact with biomolecules such as enzymes and proteins, but specific interactions have not been reported .

Cellular Effects

The effects of this compound on cellular processes are currently unknown. Given its structure, it could potentially influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, have not been reported .

Properties

IUPAC Name

5-bromo-4-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSVDYVOLGRLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672174
Record name 5-Bromo-4-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-02-2
Record name 5-Bromo-4-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-methylpyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-4-methyl-2-vinyl-pyridine (7.04 g, 35.5 mmol) in acetone (280 mL) and water (280 mL), KMnO4 (28.81 g, 71.1 mmol) is added. The dark mixture is stirred at rt for 3 days before it is filtered over a glass-filter pad. The colourless filtrate is evaporated to give crude 5-bromo-4-methyl-pyridine-2-carboxylic acid (10.9 g, as potassium salt) as a white solid; LC-MS: tR=0.64 min, [M+1]+=215.90.
Quantity
7.04 g
Type
reactant
Reaction Step One
Name
Quantity
28.81 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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